1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a methoxyphenylmethyl group and a pyrimidinylpyrrolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylmethyl group through a Friedel-Crafts alkylation reaction. The pyrimidinylpyrrolylmethyl group is then attached via a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-4-amine
- 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-2-amine
Uniqueness: 1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-28-21-9-2-6-18(14-21)16-26-12-3-7-19(17-26)25-15-20-8-4-13-27(20)22-23-10-5-11-24-22/h2,4-6,8-11,13-14,19,25H,3,7,12,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPGCRLRNKJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NCC3=CC=CN3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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